molecular formula C19H19FN4O3S B6454899 4-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]benzonitrile CAS No. 2549045-33-0

4-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]benzonitrile

Cat. No.: B6454899
CAS No.: 2549045-33-0
M. Wt: 402.4 g/mol
InChI Key: JPHMGACZYIUGRH-UHFFFAOYSA-N
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Description

The compound 4-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]benzonitrile is a bicyclic sulfonamide derivative featuring a fused octahydrocyclopenta[c]pyrrole core. Its structure includes a fluoropyrimidine moiety linked via an ether bond to the bicyclic system and a sulfonyl group connecting to a benzonitrile aromatic ring.

Properties

IUPAC Name

4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-16-9-22-18(23-10-16)27-13-19-7-1-2-15(19)11-24(12-19)28(25,26)17-5-3-14(8-21)4-6-17/h3-6,9-10,15H,1-2,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHMGACZYIUGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic acetylcholine receptor M4 (mAChR M4) . This receptor plays a crucial role in various neurological and physiological processes, including cognition, memory, and motor control.

Mode of Action

The compound acts as an antagonist of the mAChR M4. By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby modulating the signaling pathways associated with this receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related bicyclic sulfonamides and fluoropyrimidine derivatives from peer-reviewed studies and patents. Key analogs include:

Structural Analogs from Retinol Binding Protein 4 (RBP4) Antagonists

Compound 42 (5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic acid):

  • Structural Differences : Replaces the benzonitrile group with a pyrimidine-4-carboxylic acid and incorporates a trifluoromethylphenyl substituent.
  • Activity : Exhibits RBP4 antagonism (IC₅₀ = 12 nM) due to strong hydrophobic interactions with the trifluoromethyl group .
  • Pharmacokinetics : Moderate oral bioavailability (~40%) in rodent models, attributed to the carboxylic acid moiety enhancing solubility .

Compound 46 (6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxamide):

  • Structural Differences : Substitutes benzonitrile with a pyrimidine-4-carboxamide and retains the trifluoromethylphenyl group.
  • Activity : Improved metabolic stability (t₁/₂ = 6.2 hours in human hepatocytes) compared to Compound 42, likely due to reduced acidity of the carboxamide vs. carboxylic acid .

Fluoropyrimidine-Containing Derivatives

Intermediate 26 (5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-pentan-2-yl]oxybenzoic acid):

  • Structural Differences : Features a triazolopyridine core instead of a bicyclic pyrrolidine and a pentyl ether substituent.
  • Activity : Demonstrates potent kinase inhibition (IC₅₀ = 8 nM for EGFR-T790M) but lower selectivity due to the planar triazolopyridine system .

CHEMBL4550510 (4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile):

  • Structural Differences : Uses a hydroxypyrrolidine ring instead of a bicyclic system and includes a chloropyridine sulfonyl group.
  • Activity : Shows enhanced blood-brain barrier penetration (brain/plasma ratio = 0.8) due to the hydroxypyrrolidine’s polarity .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents IC₅₀ (nM) Bioavailability (%) Metabolic t₁/₂ (h)
Target Compound Octahydrocyclopenta[c]pyrrole 5-fluoropyrimidin-2-yl, benzonitrile N/A* N/A* N/A*
Compound 42 Hexahydrocyclopenta[c]pyrrole Trifluoromethylphenyl, pyrimidine-4-carboxylic acid 12 40 3.5
Compound 46 Hexahydrocyclopenta[c]pyrrole Trifluoromethylphenyl, pyrimidine-4-carboxamide 18 55 6.2
Intermediate 26 Triazolopyridine Pentyl ether, benzoic acid 8 28 2.1
CHEMBL4550510 Hydroxypyrrolidine Chloropyridyl sulfonyl, benzonitrile 35 62 4.8

Table 2: Key Functional Group Contributions

Functional Group Role in Target Compound vs. Analogs
5-Fluoropyrimidin-2-yl Enhances metabolic stability and π-stacking in binding pockets vs. non-fluorinated pyrimidines .
Benzonitrile Provides moderate lipophilicity for membrane permeability vs. carboxylic acids (more polar) .
Octahydrocyclopenta[c]pyrrole Conformationally rigid core improves target selectivity vs. flexible pyrrolidines .

Research Findings and Implications

  • Target Selectivity : The octahydrocyclopenta[c]pyrrole core in the target compound likely reduces off-target effects compared to less rigid analogs (e.g., hydroxypyrrolidine in CHEMBL4550510) .
  • Metabolic Stability : The 5-fluoropyrimidine group may confer resistance to oxidative metabolism, similar to Compound 46’s carboxamide .
  • Synthetic Challenges : Microwave-assisted synthesis (as in Compound 43 ) could optimize yield for the target compound’s complex bicyclic structure.

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